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molecular formula C7H6N2O3 B1599414 3-Nitrobenzaldoxime CAS No. 3431-62-7

3-Nitrobenzaldoxime

Cat. No. B1599414
M. Wt: 166.13 g/mol
InChI Key: GQMMRLBWXCGBEV-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04751328

Procedure details

The same procedure as in Example 1 was carried out except using m-nitrobenzaldoxime obtained in Example 2 as the material, tetrahydrofurane as the solvent and a 5% Rh-C catalyst as the catalyst. m-Aminobenzylamine of 99.9% in purity was obtained with an yield of 89.2%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Rh-C
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
89.2%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[CH:7]=[N:8]O)([O-])=O>O1CCCC1>[NH2:1][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[CH2:7][NH2:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=NO)C=CC1
Step Two
Name
Rh-C
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(CN)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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